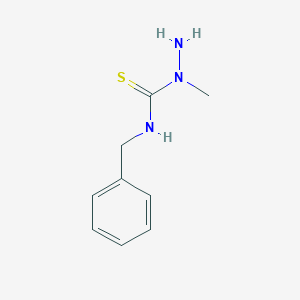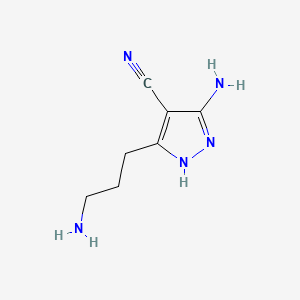![molecular formula C12H15ClN2O4S B1271334 2-氯-N-[4-(吗啉-4-磺酰基)苯基]乙酰胺 CAS No. 35959-60-5](/img/structure/B1271334.png)
2-氯-N-[4-(吗啉-4-磺酰基)苯基]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide (CMPSA) is an organosulfur compound that is widely used in various scientific research applications. It has been used as a reagent in the synthesis of various compounds and as an inhibitor of enzymes. CMPSA has also been used to study the biochemical and physiological effects of drugs and other compounds.
科学研究应用
二氢叶酸还原酶 (DHFR) 抑制剂
像“2-氯-N-[4-(吗啉-4-磺酰基)苯基]乙酰胺”这样的磺酰胺衍生物已被研究其作为二氢叶酸还原酶 (DHFR) 抑制剂的潜力 . DHFR 是参与核苷酸合成的关键酶,因此,其抑制会导致抗微生物和抗肿瘤活性 .
抗微生物活性
这些化合物已被评估其抗微生物活性 . 它们对各种细菌和真菌菌株显示出显着活性 .
抗癌活性
该化合物已针对人肺癌 (A-549) 和人乳腺癌 (MCF-7) 细胞系筛选其细胞毒活性 . 与参考药物 5-氟尿嘧啶 (5-FU) 相比,一些合成的化合物显示出显着活性 .
碳酸酐酶 (CA) 的抑制
据报道,磺酰胺通过多种机制(如抑制碳酸酐酶 (CA))表现出显著的体外和体内抗肿瘤活性 .
基质金属蛋白酶 (MMPs) 的抑制
磺酰胺还可以抑制基质金属蛋白酶 (MMPs),后者在发育、疾病和伤口愈合期间的组织重塑中起着至关重要的作用 .
NADH 氧化酶的抑制
NADH 氧化酶是磺酰胺可以抑制的另一种酶 . 该酶参与细胞氧化还原状态和细胞生长的调节。
细胞周期蛋白依赖性激酶 (CDK) 的抑制
磺酰胺可以抑制细胞周期蛋白依赖性激酶 (CDK),后者在细胞周期调节中起着关键作用 .
组蛋白脱乙酰酶 (HDACs) 的抑制
组蛋白脱乙酰酶 (HDACs) 是一类从组蛋白上的 ε-N-乙酰赖氨酸氨基酸中去除乙酰基的酶,从而使组蛋白能够更紧密地包裹 DNA。 磺酰胺可以抑制这些酶 .
作用机制
Target of Action
The primary target of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. Inhibition of DHFR is a common mechanism through which sulfonamide derivatives, like this compound, exhibit antimicrobial and antitumor activities .
Mode of Action
The compound interacts with DHFR by binding to its active sites . This binding interaction inhibits the function of DHFR, thereby disrupting the tetrahydrofolate synthesis pathway . This disruption can lead to cell cycle arrest and inhibition of cell growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tetrahydrofolate synthesis pathway . Tetrahydrofolate is a vital cofactor in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in nucleotide synthesis and, consequently, DNA synthesis .
Result of Action
The inhibition of DHFR by this compound leads to a decrease in nucleotide and DNA synthesis, resulting in cell cycle arrest . This can lead to the death of rapidly dividing cells, such as cancer cells or microbial cells . As a result, the compound exhibits antimicrobial and antitumor activities .
生化分析
Biochemical Properties
2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with dihydrofolate reductase, an enzyme crucial for DNA synthesis and repair . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular proliferation. Additionally, 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide interacts with other proteins and biomolecules, including carbonic anhydrase and matrix metalloproteinases, which are involved in various physiological processes .
Cellular Effects
The effects of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide on cells are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis . The compound can induce cell cycle arrest in the G1 phase, leading to reduced cellular proliferation. Furthermore, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins. In terms of cellular metabolism, 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide can alter metabolic fluxes, impacting the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as dihydrofolate reductase, inhibiting their catalytic activity . This binding is facilitated by the compound’s structural features, which allow it to fit snugly into the enzyme’s active site. Additionally, 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide can modulate gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide can lead to sustained inhibition of target enzymes and persistent changes in cellular function. These effects are particularly evident in in vitro studies, where continuous exposure to the compound results in significant alterations in cell proliferation and metabolism .
Dosage Effects in Animal Models
The effects of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to desired biochemical effects . At higher doses, toxic effects become apparent, including adverse impacts on liver and kidney function. Threshold effects have been observed, where a specific dosage range is required to achieve optimal biochemical activity without inducing toxicity .
Metabolic Pathways
2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide is involved in several metabolic pathways. It interacts with enzymes such as dihydrofolate reductase and carbonic anhydrase, affecting their catalytic activities . These interactions can lead to changes in metabolic fluxes and alterations in the levels of various metabolites. The compound’s impact on metabolic pathways is significant, as it can modulate the overall metabolic state of the cell, influencing processes such as energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide within tissues is influenced by factors such as tissue permeability and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide is critical for its activity and function. The compound is primarily localized to the cytoplasm, where it interacts with target enzymes and proteins . Additionally, it can be directed to specific organelles, such as the nucleus, through targeting signals and post-translational modifications. These localization mechanisms ensure that 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide exerts its effects in the appropriate cellular context .
属性
IUPAC Name |
2-chloro-N-(4-morpholin-4-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4S/c13-9-12(16)14-10-1-3-11(4-2-10)20(17,18)15-5-7-19-8-6-15/h1-4H,5-9H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIYLAAPCNFQDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368536 |
Source


|
| Record name | 2-Chloro-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35959-60-5 |
Source


|
| Record name | 2-Chloro-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(Methylthio)methyl]-2-furoic acid](/img/structure/B1271253.png)
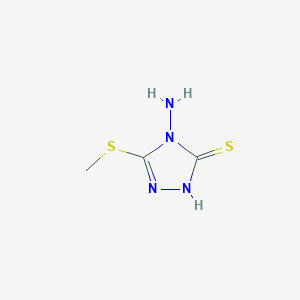
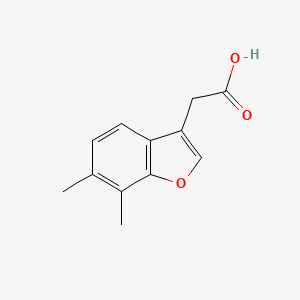
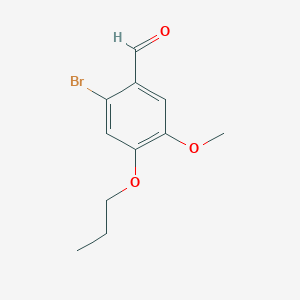

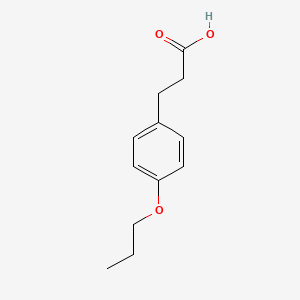

![Methyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1271281.png)
